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Introduction

3-Fluoro-4-(piperazin-1-yl)benzonitrile is a fluorinated aromatic compound featuring a
benzonitrile core substituted with a piperazine moiety. Its structural architecture makes it a
valuable and versatile building block in medicinal chemistry. The presence of the fluorine atom
can significantly modulate the physicochemical and pharmacokinetic properties of derivative
molecules, such as metabolic stability and binding affinity, by altering electronic characteristics
and lipophilicity. The piperazine group provides a key site for further functionalization, allowing
for the exploration of a broad chemical space in drug discovery programs. This guide offers a
comprehensive overview of its core properties, synthesis, characterization, and handling,
providing a critical resource for its application in research and development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique identifiers and
core physical properties. These data points are critical for sourcing, characterization, and
experimental design.
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Nomenclature and Structure

o Systematic IUPAC Name: 3-Fluoro-4-(piperazin-1-yl)benzonitrile
« CAS Number: 182181-38-0[1][2]

e Molecular Formula: C11H12FNs|[2]

e Molecular Weight: 205.24 g/mol [2]

The structure combines a benzene ring, substituted with a nitrile (-C=N) group and a fluorine
atom at positions 1 and 3, respectively. A piperazine ring is attached at the 4-position via a
nitrogen atom.

Caption: 2D Structure of 3-Fluoro-4-(piperazin-1-yl)benzonitrile.

Physicochemical Data

The properties summarized below are essential for predicting the compound's behavior in
various experimental conditions, from reaction setups to formulation and biological assays.

Property Value Source
BLDpharm[1],
CAS Number 182181-38-0 )
ChemUniverse[2]
Molecular Formula Ci11H12FN3 ChemUniverse[2]
Molecular Weight 205.24 g/mol ChemUniverse[2]
Typically an off-white to white Inferred from related
Appearance ]
solid compounds[3]
Purity >95% (Commercially available) ChemUniverse[2]

Information not widely
published; expected to be

Solubility soluble in organic solvents like ~ General chemical knowledge
DMSO, DMF, and chlorinated

solvents.
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Synthesis and Mechanistic Insights

The synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile is most commonly achieved via a
nucleophilic aromatic substitution (SrAr) reaction. This pathway is efficient and scalable,
making it suitable for both laboratory and potential commercial production.

Core Synthesis Pathway: Nucleophilic Aromatic
Substitution (SnAr)

The preferred synthetic route involves the reaction of a di-halogenated benzonitrile precursor,
typically 3,4-difluorobenzonitrile, with piperazine.

Causality and Experimental Rationale:

o Choice of Precursor: 3,4-Difluorobenzonitrile is an ideal starting material. The fluorine atom
at the 4-position (para to the electron-withdrawing nitrile group) is highly activated towards
nucleophilic attack. The strong electron-withdrawing nature of the nitrile group (-C=N)
stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy of
the reaction. The fluorine at the 3-position is significantly less reactive, leading to high
regioselectivity.

» Role of Base: A mild to moderate base, such as potassium carbonate (K2COs) or
diisopropylethylamine (DIPEA), is required. Its primary function is to act as a scavenger for
the hydrofluoric acid (HF) byproduct generated during the substitution, driving the reaction to
completion.

e Solvent Selection: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO), N,N-
Dimethylformamide (DMF), or Acetonitrile (ACN) is optimal. These solvents can effectively
solvate the cation of the base while not interfering with the nucleophilicity of the piperazine,
thus accelerating the reaction rate.
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Starting Materials:
- 3,4-Difluorobenzonitrile
- Piperazine
- K2COs (Base)

Solvent: DMSO or DMF
Temperature: 80-120 °C
Time: 4-12 hours

Nucleophilic Aromatic

Substitution (SnAr)

Reaction Mixture

Reaction Quench &

Liquid-Liquid Extraction

Crude Product

Purification:

Column Chromatography
or Recrystallization

Pure Product

y

Final Product:
3-Fluoro-4-(piperazin-1-yl)benzonitrile

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile.
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Detailed Experimental Protocol (Self-Validating)

This protocol describes a representative lab-scale synthesis.

Materials and Equipment:

3,4-Difluorobenzonitrile (1.0 eq)

e Piperazine (1.2 - 1.5 eq)

o Potassium Carbonate (K2COs3) (2.0 eq)
e Dimethyl Sulfoxide (DMSO)

o Ethyl Acetate (EtOAC)

e Brine (saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSQOa)
e Round-bottom flask, condenser, magnetic stirrer, heating mantle
e Separatory funnel

» Rotary evaporator

« Silica gel for column chromatography
Procedure:

e To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-
difluorobenzonitrile and piperazine.

o Add DMSO to dissolve the reactants, followed by the addition of potassium carbonate.

o Equip the flask with a condenser and heat the reaction mixture to 100 °C with vigorous
stirring.
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» Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting
material is consumed (typically 6-8 hours).

e Cool the reaction mixture to room temperature.
Workup and Purification:
o Pour the cooled reaction mixture into a separatory funnel containing water.

o Extract the aqueous layer three times with ethyl acetate. The organic layers contain the
desired product.

o Combine the organic extracts and wash sequentially with water and then brine to remove
residual DMSO and inorganic salts.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator to yield the crude product.

 Purify the crude solid by flash column chromatography on silica gel or via recrystallization
from an appropriate solvent system (e.g., ethanol/water) to afford the pure 3-Fluoro-4-
(piperazin-1-yl)benzonitrile.

Validation:
» Obtain the mass of the pure product and calculate the percentage yield.

o Confirm the identity and purity of the final product using *H NMR, LC-MS, and HPLC
analysis, comparing the results with reference data.[1][4]

Spectral Characterization

Spectroscopic analysis is non-negotiable for confirming the structural integrity of the
synthesized molecule. The data below serves as a reference for validation.
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Analysis Type Expected Data / Observations

Signals corresponding to the aromatic protons
on the benzonitrile ring, with characteristic
splitting patterns due to fluorine-hydrogen

1H NMR coupling. Two distinct signals (triplets or
multiplets) for the four protons on the piperazine
ring adjacent to the nitrogen atoms, and a signal

for the N-H proton.

Resonances for the eleven carbon atoms. The

carbon attached to the fluorine will show a large

13C NMR _ o
one-bond coupling constant (*fJC-F). The nitrile
carbon will appear downfield.

The molecular ion peak [M+H]* should be

Mass Spec (MS) observed at m/z = 206.24, confirming the

molecular weight.

A sharp, strong absorption band around 2220-
infrared (IR) 2240 cm~1! characteristic of the nitrile (-C=N)
nfrare

stretch. C-F stretching vibrations typically

appear in the 1000-1400 cm™1 region.

Note: Specific chemical shifts and coupling constants can be found in specialized databases
such as the Biological Magnetic Resonance Bank (BMRB) under accession numbers for
structurally similar compounds or the compound itself.[4]

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. While a specific
Safety Data Sheet (SDS) for this exact compound is not universally available, data from
analogous structures provides a strong basis for safe handling protocols.

o Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. May cause
skin and eye irritation.[5][6]
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o Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,
safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7][8]

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[3][8]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The
compound may be hygroscopic and light-sensitive, so storage under an inert atmosphere
and away from direct light is recommended.[3]

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations at an approved waste disposal plant.[5][7]

Applications in Drug Discovery

3-Fluoro-4-(piperazin-1-yl)benzonitrile is not typically an active pharmaceutical ingredient
(API) itself but serves as a crucial intermediate. Its utility stems from the strategic placement of
its functional groups:

e Piperazine Moiety: The secondary amine on the piperazine ring is a common handle for
introducing pharmacologically relevant substituents through reactions like acylation,
alkylation, or reductive amination. This allows for the systematic modification of a lead
compound to optimize its activity, selectivity, and pharmacokinetic profile.

¢ Fluorine Substitution: The 3-fluoro group can enhance metabolic stability by blocking
potential sites of oxidation and can improve cell membrane permeability.

 Nitrile Group: The nitrile can act as a hydrogen bond acceptor or be hydrolyzed to a
carboxylic acid or amide, or reduced to an amine, providing further diversification
opportunities.

This compound is a key starting material or intermediate in the synthesis of various
investigational drugs, particularly in oncology and metabolic diseases. For example, it is a
structural component related to starting materials for complex molecules like the GLP-1
receptor agonist Danuglipron.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Physical and chemical properties of 3-Fluoro-4-
(piperazin-1-yl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
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fluoro-4-piperazin-1-yl-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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